molecular formula C14H22N2O B15053123 2-Ethoxy-4-(1-methylpiperidin-4-yl)aniline

2-Ethoxy-4-(1-methylpiperidin-4-yl)aniline

Cat. No.: B15053123
M. Wt: 234.34 g/mol
InChI Key: NWJHPEVXOUZARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-(1-methylpiperidin-4-yl)aniline is an organic compound with the molecular formula C14H22N2O. It is a derivative of aniline, featuring an ethoxy group and a methylpiperidinyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(1-methylpiperidin-4-yl)aniline typically involves the reaction of 2-ethoxyaniline with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(1-methylpiperidin-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy and methylpiperidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as quinones, amines, and substituted anilines. These products have diverse applications in chemical synthesis and research.

Scientific Research Applications

2-Ethoxy-4-(1-methylpiperidin-4-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(1-methylpiperidin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
  • 4-(1-Methylpiperidin-4-yl)aniline
  • 2-[(1-methylpiperidin-4-yl)oxy]aniline

Uniqueness

2-Ethoxy-4-(1-methylpiperidin-4-yl)aniline is unique due to the presence of both an ethoxy group and a methylpiperidinyl group on the aniline ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-ethoxy-4-(1-methylpiperidin-4-yl)aniline

InChI

InChI=1S/C14H22N2O/c1-3-17-14-10-12(4-5-13(14)15)11-6-8-16(2)9-7-11/h4-5,10-11H,3,6-9,15H2,1-2H3

InChI Key

NWJHPEVXOUZARS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CCN(CC2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.